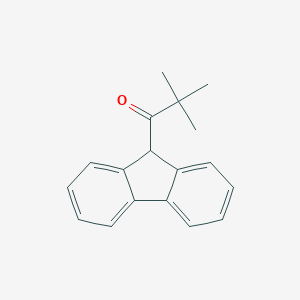![molecular formula C16H20N2O2 B185919 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione CAS No. 143806-82-0](/img/structure/B185919.png)
2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione: is a spirocyclic compound characterized by a unique structure that includes a spiro junction between two nitrogen atoms and a benzyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione typically involves the reaction of benzylamine with a suitable cyclic ketone under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the spirocyclic structure. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can undergo substitution reactions with electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
Chemistry: 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione is used as a building block in organic synthesis, particularly in the synthesis of spirocyclic compounds and heterocycles. Its unique structure makes it a valuable intermediate in the development of new chemical entities .
Biology and Medicine: The compound has shown potential biological activities, including antimicrobial and anticancer properties. It is being investigated for its ability to interact with biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its spirocyclic structure imparts unique properties to the materials, making them suitable for various applications .
Mécanisme D'action
The mechanism of action of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound can inhibit certain enzymes involved in disease processes .
Comparaison Avec Des Composés Similaires
- 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione
- 2,8-Diazaspiro[5.5]undecane-1,7-dione
Comparison: 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione is unique due to the presence of a single benzyl group, which imparts distinct chemical and biological properties compared to its dibenzyl and non-benzyl analogs. The single benzyl group allows for selective interactions with molecular targets, making it a more versatile compound in both synthetic and biological applications .
Propriétés
IUPAC Name |
2-benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c19-14-16(8-4-10-17-14)9-5-11-18(15(16)20)12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEUYKAFIZJHPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCN(C2=O)CC3=CC=CC=C3)C(=O)NC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



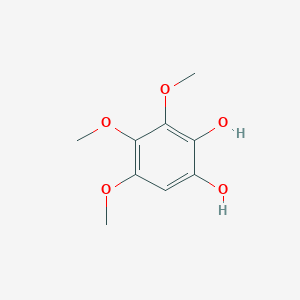


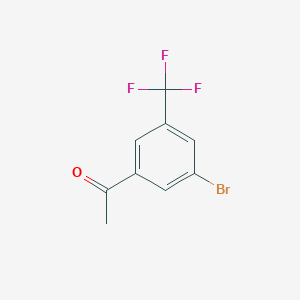
![(1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one](/img/structure/B185848.png)
![(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid;(1R)-1-phenylethanamine](/img/structure/B185853.png)
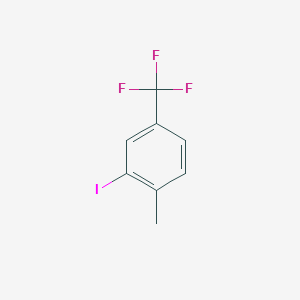
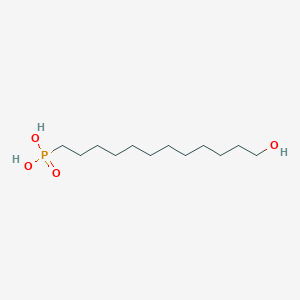
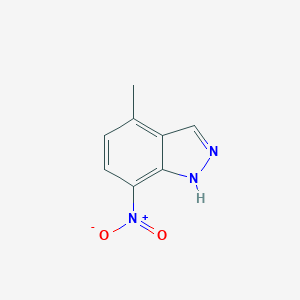
![2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid](/img/structure/B185861.png)
